Z-D-Ser-obzl

Descripción general

Descripción

Z-D-Serine benzyl ester, also known as Z-D-Ser-obzl, is a white powder or crystalline solid with high solubility. It is an important amino acid protecting group commonly used in the synthesis of peptides and proteins. The compound consists of Z-serine and benzyl ester groups, both of which are frequently used to protect amino acids during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Serine benzyl ester typically involves the protection of the amino group of serine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The general procedure includes dissolving Boc-L-amino acid NCA in toluene, adding benzylamine, and stirring the reaction mixture. The product is then washed with sodium bisulfate and dried over sodium sulfate .

Industrial Production Methods

Industrial production of Z-D-Serine benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Serine benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Oxo derivatives of Z-D-Serine benzyl ester.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Z-D-Ser-OBzl is primarily utilized as a building block in the synthesis of peptide analogs. Its structural properties allow it to be incorporated into various peptides, enhancing their biological activity. For instance, it has been employed in the design of analogs for Luteinizing Hormone-Releasing Hormone (LHRH), which is crucial for regulating reproductive hormones. Research has shown that modifications involving this compound can lead to improved water solubility and biological efficacy of these analogs .

Table 1: Synthesis of LHRH Analogues Using this compound

| Analog Name | Composition | Biological Activity |

|---|---|---|

| Analog 1 | [N-Ac-D-3-Qal',D-Phe2,D-3-Pal3,c-PzACAla5,D-PicLys6,ILys8,D-Ala10]-LHRH | 55% AOA at 0.25 ng |

| Analog 2 | [N-Ac-D-2-Nal',D-Phe2,D-3-Pal3,PcLys5,D-(DSer)Lys6,ILys8,D-Ala10]-LHRH | 100% AOA at 0.5 µg |

| Analog 3 | [N-Ac-D-(DSer)Lys6] | ED50 = 26 µg/ml |

Drug Development

The compound has been instrumental in drug discovery processes, particularly in developing therapeutics targeting hormonal pathways. Its derivatives have shown promise in modulating hormone release and have been evaluated for their potential use in treating reproductive disorders. The structure of this compound allows for various modifications that can enhance the pharmacological properties of the resulting compounds .

Biochemical Research

In biochemical studies, this compound serves as a substrate or inhibitor for various enzymes, particularly serine proteases. Its ability to mimic natural substrates makes it a valuable tool for studying enzyme mechanisms and interactions. For example, research has demonstrated its role in mapping the active sites of complement proteins, which are crucial for immune responses .

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: LHRH Analogs

A study synthesized several LHRH analogs incorporating this compound to evaluate their antiovulatory activity (AOA). The results indicated that specific substitutions led to significant increases in potency compared to parent compounds, showcasing the effectiveness of this compound as a building block in peptide synthesis .

Case Study 2: Enzyme Inhibition

Research involving complement serine proteases utilized this compound to explore its inhibitory effects on these enzymes. The findings revealed that specific modifications to the compound could enhance its inhibitory potency, providing insights into potential therapeutic applications for immune modulation .

Mecanismo De Acción

The mechanism of action of Z-D-Serine benzyl ester involves its role as a protecting group for amino acids. It prevents unwanted side reactions during peptide synthesis by temporarily masking reactive sites. The benzyl ester group can be selectively removed under mild conditions, allowing for the controlled assembly of peptide chains .

Comparación Con Compuestos Similares

Similar Compounds

L-Serine benzyl ester: Similar in structure but differs in the configuration of the serine residue.

N-Carboxyanhydrides of amino acids: Used in peptide synthesis but have different protecting groups.

Boc-Serine benzyl ester: Uses a different protecting group (Boc) for the amino group

Uniqueness

Z-D-Serine benzyl ester is unique due to its specific protecting groups, which offer selective protection and deprotection under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins where precise control over reaction conditions is required .

Actividad Biológica

Z-D-Ser-OBzl (Z-D-Serine benzyl ester) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

1. Synthesis of this compound

This compound is synthesized through the protection of the serine hydroxyl group with a benzyl group while maintaining the Z (benzyloxycarbonyl) protection on the amino group. The synthesis typically involves the following steps:

- Protection of Serine : The hydroxyl group of D-serine is protected using benzyl chloride in the presence of a base.

- Formation of this compound : The resulting compound is then treated with Z-Cl (benzyloxycarbonyl chloride) to introduce the Z protection on the amino group.

This synthetic pathway ensures that this compound retains functional groups necessary for biological activity while being stable under various conditions.

This compound exhibits several biological activities, primarily through modulation of neurotransmitter systems and potential applications in drug design. Its structural characteristics allow it to interact with various receptors and enzymes, particularly those involved in neuropharmacology.

2.2 Pharmacological Properties

Recent studies have highlighted the following pharmacological properties of this compound:

- Antagonistic Activity : It has been shown to act as an antagonist for certain neuropeptide receptors, which can influence pain pathways and stress responses.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antagonistic | Blocks specific neuropeptide receptors | |

| Neuroprotective | Protects neurons from damage | |

| Modulation of Pain | Alters pain perception pathways |

3.1 Neuropharmacological Studies

In a study examining the effects of this compound on pain modulation, researchers found that administration significantly reduced pain responses in animal models. The study utilized both behavioral assays and biochemical analyses to assess its efficacy.

Case Study Findings:

- Model Used : Rat model for chronic pain.

- Dosage : Administered at varying concentrations.

- Results : Significant reduction in pain scores compared to control groups.

3.2 Neurodegeneration Research

Another significant study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta accumulation and improve cognitive function in treated animals.

Key Outcomes:

- Cognitive Assessment : Improved performance in maze tests.

- Biomarker Analysis : Reduced levels of inflammatory markers associated with neurodegeneration.

4. Conclusion

This compound presents promising biological activities that warrant further investigation. Its ability to modulate neurotransmitter systems and provide neuroprotection makes it a candidate for drug development in treating neurological disorders. Ongoing research will likely elucidate its full therapeutic potential and mechanisms of action.

Propiedades

IUPAC Name |

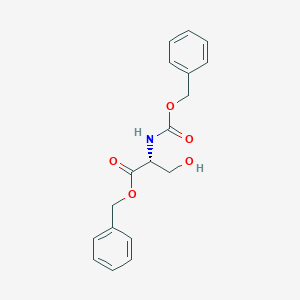

benzyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDPGHZHFJLBZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427173 | |

| Record name | Z-D-SER-OBZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53933-06-5 | |

| Record name | Z-D-SER-OBZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.